2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that belongs to the class of pyrazolodiazepines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a diazepine ring, with a p-tolyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the construction of the diazepine ring followed by the introduction of the p-tolyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Bischler-Napieralski reaction can be employed to form the diazepine ring from corresponding amides . Additionally, Rh(III)-catalyzed C–H functionalization and cascade annulation reactions have been reported for constructing similar diazepine scaffolds .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system, leading to a diverse array of derivatives .
Scientific Research Applications
2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting central nervous system disorders.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the interactions of pyrazolodiazepines with various biological targets, providing insights into their pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as GABA-A receptors in the central nervous system. By binding to these receptors, the compound can modulate the inhibitory effects of gamma-aminobutyric acid (GABA), leading to anxiolytic, sedative, and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Etizolam: A thienodiazepine derivative with comparable pharmacological effects.
Uniqueness
2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is unique due to its fused pyrazole-diazepine ring system and the presence of a p-tolyl group. This structural uniqueness may confer distinct pharmacological properties and potential advantages in drug development compared to other benzodiazepines and thienodiazepines .
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C14H17N3/c1-11-3-5-12(6-4-11)14-9-13-10-15-7-2-8-17(13)16-14/h3-6,9,15H,2,7-8,10H2,1H3 |
InChI Key |
JPTJDIWIMMQPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3CCCNCC3=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.